molecular formula C18H14N2Na2O7S2 B1679045 Acid Red 26 CAS No. 3761-53-3

Acid Red 26

Cat. No. B1679045
CAS RN: 3761-53-3
M. Wt: 480.4 g/mol
InChI Key: YJVBLROMQZEFPA-LLIZZRELSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Red 26 is an organic sodium salt that is the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid . It appears as dark red crystals or red powder . Its use is largely confined to Masson’s trichrome, where it gives a slight orange shading to the red of the cytoplasmic structures .


Molecular Structure Analysis

The molecular structure of Acid Red 26 is characterized by the chromophoric azo group (N=N) generally attached to benzene or naphthalene derivatives containing electron withdrawing and/or donating groups as substituents . The molecular formula is C18H14N2Na2O7S2 .


Physical And Chemical Properties Analysis

Acid Red 26 is a red to dark red to brown powder or crystal . It is soluble in water for red orange to red, hardly soluble in ethanol and acetone, and insoluble in other organic solvents . The molecular weight is 480.42 g/mol .

Scientific Research Applications

Soil Acidification and Remediation

One significant application of Acid Red 26 lies in the field of soil science, particularly in understanding soil acidification processes and the efficacy of manure as a mitigating agent. Research conducted over 18 years in the red soil of southern China has demonstrated that chemical nitrogen fertilization accelerates soil acidification, which is a major yield-limiting factor. Conversely, the application of pig manure has been shown to either prevent or reverse this acidification process, thus promoting agricultural sustainability (Cai et al., 2015).

Dye Degradation and Environmental Remediation

Acid Red 26, like other dyes, poses environmental challenges, particularly in water bodies. Research has focused on methods for its degradation and removal from aqueous solutions, aiming to mitigate its environmental impact. Techniques such as sonophotocatalysis have shown promise in degrading Acid Red 26 by combining sonolysis with photocatalysis, thus enhancing the efficiency of the process and achieving higher rates of mineralization (Madhavan et al., 2010).

Tautomeric Equilibrium Studies

The study of Acid Red 26's molecular structure reveals insights into its tautomeric equilibrium, which has implications for its stability and reactivity. UV-Vis, Raman, and SERS spectroscopic analyses have been utilized to understand the conditions under which different tautomers of Acid Red 26 predominate. This research is crucial for developing applications that require specific tautomeric forms of the dye (Vannucci et al., 2021).

Photocatalytic Degradation

Acid Red 26 has also been the subject of studies focusing on photocatalytic degradation, a process that utilizes light to catalyze the degradation of pollutants. The operational parameters such as oxidant concentration, reactor length, and light intensity have been optimized to improve the degradation efficiency of Acid Red 26 in water, contributing to the development of effective wastewater treatment technologies (Daneshvar et al., 2005).

Toxicity Assessments

Understanding the toxicity of Acid Red 26 is essential for evaluating its safety in various applications. Studies using zebrafish larvae have assessed the dye's toxicity, revealing that it can induce developmental abnormalities and specific organ toxicity at high concentrations. These findings are critical for regulatory assessments and ensuring the safe use of Acid Red 26 in industrial and commercial products (Shen et al., 2015).

Safety And Hazards

Acid Red 26 is moderately toxic by intraperitoneal route . It is a questionable carcinogen with experimental carcinogenic and tumorigenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx and SOx .

properties

IUPAC Name

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVBLROMQZEFPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7481-49-4 (Parent)
Record name Ponceau MX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. food red 5 appears as dark red crystals or red powder. (NTP, 1992), Dark red solid; [HSDB] Deep red powder; [MSDSonline]
Record name C.I. FOOD RED 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16137
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ponceau MX
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6774
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER
Record name C.I. FOOD RED 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16137
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PONCEAU MX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acid Red 26

Color/Form

DARK-RED CRYSTALS

CAS RN

3761-53-3
Record name C.I. FOOD RED 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16137
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ponceau MX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-[2-(2,4-dimethylphenyl)diazenyl]-3-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 1-(2,4-dimethylphenylazo)-2-hydroxynaphthalene-3,6-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONCEAU XYLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3J3635T4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PONCEAU MX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. FOOD RED 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16137
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Red 26
Reactant of Route 2
Reactant of Route 2
Acid Red 26
Reactant of Route 3
Acid Red 26
Reactant of Route 4
Reactant of Route 4
Acid Red 26
Reactant of Route 5
Reactant of Route 5
Acid Red 26
Reactant of Route 6
Acid Red 26

Citations

For This Compound
467
Citations
B Shen, HC Liu, WB Ou, G Eilers… - Journal of Applied …, 2015 - Wiley Online Library
… to 2800 µg ml –1 Acid Red 26. Thus, we were unable to calculate the mortality-concentration curve of Acid Red 26. We used 2500 µg ml –1 Acid Red 26 as MNLC for subsequent target …
L Zhu, L Cui, Q Huang, Y Wang, M Vivar, Y Jin… - Energy Conversion and …, 2017 - Elsevier
… Photovoltaic and photocatalytic performances of SOL&PID system were evaluated in comparison with SOLWAT by the degradation of Acid Red 26 (AR 26) and 4-chlorophenol (4-CP) …
Number of citations: 18 www.sciencedirect.com
CP Li, H Zhou, S Wang, HH Yuan, SZ Zhang… - Chemical …, 2017 - pubs.rsc.org
… 1.22 nm diameter) shows the selective and complete removal of carcinogenic dye Acid Red 26 from aqueous solution upon the size-exclusion and charge-matching effect. … Acid Red 26 …
Number of citations: 70 pubs.rsc.org
Z Wang, Y Wang, M Vivar, M Fuentes, L Zhu, L Qin - Applied energy, 2014 - Elsevier
… organic dyes (Methylene Blue-665 nm and Acid Red 26-505 nm) and a type of colorless … Acid Red 26 is a kind of single azo aromatic compound which may cause cancer, used as …
Number of citations: 35 www.sciencedirect.com
A Goel, R Lasyal - Water Science and Technology, 2016 - iwaponline.com
… This paper deals with the degradation of acid red-26 (AR-26), an azo dye by hexacyanoferrate (abbreviated as HCF) (III) using iridium nanoparticles. UV-vis spectroscopy has been …
Number of citations: 12 iwaponline.com
L Cui, L Zhu, Q Huang, Y Wang, Y Jin, Y Sun, Y Cui… - Energy, 2017 - Elsevier
… integrated with photovoltaics was conducted to degrade Acid Red 26 (AR 26), Methylene … The organic dye AR 26 (Acid Red 26, C 18 H 14 N 2 Na 2 O 7 S 2 ) with an absorption peak …
Number of citations: 4 www.sciencedirect.com
Y Wang, M Chen, Q Huang, Y Cui, Y Jin, L Cui… - Energy Conversion and …, 2017 - Elsevier
… Full spectrum of sunlight is utilized to optimize the color removal of Acid Red 26 (AR26) in this hybrid system. Persulfate (PS, S 2 O 4 2− ) was selected as the photochemical oxidant and …
Number of citations: 7 www.sciencedirect.com
A Cesaratto, SA Centeno, JR Lombardi… - Journal of Raman …, 2017 - Wiley Online Library
… Baum discovered acid red 26 and acid red 27, two mono-azo β-naphthol colorants. The heavy metal lakes of acid red 26 are used as pigments for paper coating and printing inks. It has …
M Perez-Urquiza, R Ferrer, JL Beltran - Journal of Chromatography A, 2000 - Elsevier
… developed to determine several sulfonated dyes, including a sulfonated dye (acid yellow 1), and the sulfonated azo dyes acid orange 7, acid orange 12, acid orange 52, acid red 26, …
Number of citations: 52 www.sciencedirect.com
M Pérez-Urquiza, MD Prat, JL Beltran - Journal of Chromatography A, 2000 - Elsevier
… for quick separation and determination of the sulphonated dye Acid Yellow 1, and the sulphonated azo dyes Acid Orange 7, Acid Orange 12, Acid Orange 52, Acid Red 2, Acid Red 26, …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.